molecular formula C7H4F3IO B14838513 4-Iodo-3-(trifluoromethyl)phenol

4-Iodo-3-(trifluoromethyl)phenol

Cat. No.: B14838513
M. Wt: 288.01 g/mol
InChI Key: GKNVAACAQNBSLR-UHFFFAOYSA-N
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Description

4-Iodo-3-(trifluoromethyl)phenol is an aromatic organic compound with the chemical formula C7H4F3IO It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(trifluoromethyl)phenol typically involves the iodination of 3-(trifluoromethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the continuous flow iodination process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, where the iodine atom is replaced by a carbon-carbon bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the phenol group.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura couplings, while copper catalysts and alkynes are used in Sonogashira couplings.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted phenols can be formed.

    Oxidation Products: Quinones or other oxidized phenolic compounds.

    Coupling Products: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

4-Iodo-3-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong halogen bonds.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests.

Mechanism of Action

The mechanism of action of 4-Iodo-3-(trifluoromethyl)phenol involves its interaction with biological molecules through halogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the iodine atom can form strong halogen bonds with amino acid residues in proteins, potentially inhibiting their function. This can lead to the disruption of essential biological processes, making the compound effective as a pharmaceutical or agrochemical agent.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3-(Trifluoromethyl)phenol: Lacks the iodine atom, which affects its ability to participate in halogen bonding and certain chemical reactions.

    4-Bromo-3-(trifluoromethyl)phenol: Similar to 4-Iodo-3-(trifluoromethyl)phenol but with a bromine atom instead of iodine, leading to differences in reactivity and biological activity.

Uniqueness

This compound is unique due to the presence of both an iodine atom and a trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions, as well as increased lipophilicity and potential for halogen bonding in biological systems. These features make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-iodo-3-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IO/c8-7(9,10)5-3-4(12)1-2-6(5)11/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNVAACAQNBSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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